8-bromooctoxy-tert-butyl-dimethylsilane
Description
Contextualizing Tert-Butyldimethylsilyl Ethers in Modern Organic Synthesis
Tert-butyldimethylsilyl (TBDMS or TBS) ethers are a cornerstone of protecting group chemistry in organic synthesis. Formed by the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, these silyl (B83357) ethers offer a significant advantage over simpler analogues like trimethylsilyl (B98337) (TMS) ethers. fiveable.mewikipedia.org The defining feature of the TBDMS group is the sterically demanding tert-butyl substituent, which confers substantial stability. fiveable.me This steric bulk makes TBDMS ethers approximately 10,000 times more stable towards hydrolysis than TMS ethers, allowing them to withstand a wide range of reaction conditions, including aqueous base and various nucleophilic reagents. wikipedia.orgorganic-chemistry.org
The installation of a TBDMS group is typically achieved under mild conditions, commonly using TBDMSCl with imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgcommonorganicchemistry.com This reliability in formation, coupled with its robust nature, makes the TBDMS ether an ideal choice for masking hydroxyl groups during complex synthetic sequences. fiveable.me Deprotection is also highly reliable and is most often accomplished with a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which selectively cleaves the strong silicon-oxygen bond. organic-chemistry.org This selective installation and removal under mild, specific conditions allows chemists to unmask the alcohol at a desired stage of the synthesis without disturbing other sensitive parts of the molecule. fiveable.me
The Bromoalkyl Moiety: A Versatile Handle for Synthetic Transformations
The bromoalkyl moiety, specifically a primary alkyl bromide as found in 8-bromooctoxy-tert-butyl-dimethylsilane, is a fundamental and highly versatile functional group in synthetic chemistry. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity makes it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions.
This versatility allows for the formation of numerous new bonds, enabling significant molecular elaboration. For instance, alkyl bromides can be converted into:
Alcohols via reaction with hydroxide (B78521) ions.
Ethers by reacting with alkoxides (Williamson ether synthesis).
Amines through substitution with ammonia (B1221849) or amines.
Nitriles by reaction with cyanide salts, which provides a route to extend the carbon chain and can be further hydrolyzed to carboxylic acids.
Thioethers by reacting with thiolates.
Furthermore, the bromoalkyl group is a key precursor for the formation of organometallic reagents. Reaction with magnesium metal yields a Grignard reagent, transforming the carbon from an electrophile into a potent nucleophile. This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Historical Development and Emerging Trends in the Utilization of Halogenated Silyl Ethers
The development of silyl ethers as protecting groups, pioneered in the mid-20th century, revolutionized multi-step organic synthesis. The initial focus was on simple groups like trimethylsilyl (TMS), but their high reactivity and instability to mild acidic or basic conditions limited their application. The introduction of the more sterically hindered tert-butyldimethylsilyl (TBDMS) group by E.J. Corey in the 1970s was a landmark development, providing a much more robust and reliable protecting group that became widely adopted. organic-chemistry.org
The logical progression was the combination of this reliable protecting group with other reactive functionalities within the same molecule to create bifunctional building blocks. Halogenated silyl ethers, such as this compound, emerged from this strategy. These reagents are designed for efficiency, allowing chemists to introduce a protected functional group and a reactive handle in a single step.
Physicochemical and Synthetic Profile
While detailed, peer-reviewed research on this compound is not extensively published, its physical properties and synthetic preparation can be understood from supplier data and established chemical principles.
A common and effective method for its preparation involves a two-step process. First, a suitable C8 bifunctional precursor, 8-bromo-1-octanol (B1265630), is synthesized. This is readily achieved by the monobromination of 1,8-octanediol (B150283) using an agent like hydrobromic acid. chemicalbook.comchemicalbook.com The subsequent step involves the selective protection of the terminal hydroxyl group. This is accomplished by reacting 8-bromo-1-octanol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole, a standard procedure for forming TBDMS ethers. organic-chemistry.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 96045-13-5 |
| Molecular Formula | C₁₄H₃₁BrOSi |
| Molecular Weight | 323.39 g/mol |
The primary utility of this compound is as a bifunctional linker. The TBDMS ether end serves as a stable, protected form of an alcohol, while the terminal bromide provides a reactive site for further chemical modification.
Potential Synthetic Transformations
| Reagent Class | Example Reagent(s) | Resulting Functional Group |
|---|---|---|
| Oxygen Nucleophiles | NaOH, RONa | Alcohol, Ether |
| Nitrogen Nucleophiles | NaN₃, R₂NH | Azide (B81097), Amine |
| Carbon Nucleophiles | NaCN, Grignard Reagents | Nitrile, Alkane |
| Sulfur Nucleophiles | NaSH, RSNa | Thiol, Thioether |
| Metals | Mg | Grignard Reagent |
This dual functionality allows for synthetic strategies where the bromide is reacted first, carrying the protected hydroxyl group through several steps, which can then be deprotected at a later stage to reveal the alcohol for subsequent reactions.
Structure
3D Structure
Properties
CAS No. |
96045-13-5 |
|---|---|
Molecular Formula |
C14H31BrOSi |
Molecular Weight |
323.38 g/mol |
IUPAC Name |
8-bromooctoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H31BrOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3 |
InChI Key |
VLSOGEVAESAEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromooctoxy Tert Butyl Dimethylsilane and Analogues
Precursor Identification and Selection in Alkoxy-tert-butyldimethylsilane Synthesis
The synthesis of 8-bromooctoxy-tert-butyl-dimethylsilane originates from two key precursors: a bifunctional substrate that provides the core structure and a silylating agent that introduces the protective group.
Substrate: The foundational precursor is 8-bromo-1-octanol (B1265630) . This molecule is selected for its bifunctional nature, containing a primary alcohol at one terminus of an eight-carbon chain and a primary alkyl bromide at the other. This structure is ideal for synthetic pathways where the hydroxyl group must be temporarily deactivated while chemical transformations are performed involving the carbon-bromine bond.
Silylating Agent: The most common silylating agent for this purpose is tert-butyldimethylsilyl chloride (TBDMSCl) . This reagent is chosen for its ability to selectively react with alcohols to form robust tert-butyldimethylsilyl (TBDMS) ethers. The steric bulk of the tert-butyl group confers significant stability to the resulting silyl (B83357) ether under a wide range of conditions, yet it can be removed selectively when needed. wikipedia.org
The selection of these precursors is based on their commercial availability, established reactivity, and the desired stability of the final protected compound.
| Precursor Role | Chemical Compound | Rationale for Selection |
| Structural Backbone | 8-bromo-1-octanol | Provides the C8 alkyl chain with terminal alcohol and bromide functional groups. |
| Protecting Group Source | tert-butyldimethylsilyl chloride (TBDMSCl) | Reacts selectively with the alcohol to form a stable TBDMS ether, leaving the bromide available for further reactions. wikipedia.org |
Optimized Reaction Conditions for Silylation and Bromoalkane Functionalization
The efficient synthesis of this compound relies on carefully optimized reaction conditions to ensure high yield and purity. The silylation of the primary alcohol is typically achieved using the well-established Corey protocol or variations thereof, which involves a silyl chloride and a nitrogenous base in an aprotic solvent. wikipedia.org
Key parameters for optimization include:
Base: Imidazole (B134444) is a highly effective catalyst and base for this transformation. It reacts with TBDMSCl to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol. Other bases like triethylamine (B128534) (NEt₃) can also be used.
Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) are commonly employed as they effectively dissolve the reactants and facilitate the reaction, often leading to rapid conversion. wikipedia.org Dichloromethane (DCM) is another viable option, which can simplify the workup process. wikipedia.org
Temperature: The reaction is typically conducted at room temperature, as the silylation of a primary alcohol is generally a facile process. Mild conditions prevent potential side reactions.
Stoichiometry: A slight excess of the silylating agent and base is often used to drive the reaction to completion.
A typical set of optimized conditions is summarized in the table below.
| Parameter | Condition | Purpose |
| Reagent | tert-butyldimethylsilyl chloride (TBDMSCl) | Source of the TBDMS protecting group. |
| Base/Catalyst | Imidazole | Activates the silyl chloride and neutralizes the HCl byproduct. |
| Solvent | N,N-Dimethylformamide (DMF) | Provides a polar aprotic medium to dissolve reactants and facilitate the reaction. wikipedia.org |
| Temperature | Room Temperature (approx. 25 °C) | Ensures a sufficient reaction rate without promoting side reactions. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion of the starting material. |
Chemo- and Regioselectivity Considerations in the Preparation of Halogenated Silyl Ethers
The synthesis of halogenated silyl ethers from haloalcohols presents a challenge of chemoselectivity: the silylating agent must react exclusively with the hydroxyl group while leaving the carbon-halogen bond intact.
In the case of this compound synthesis, the reaction is inherently chemoselective due to the differing nucleophilicity of the functional groups present in 8-bromo-1-octanol.
Chemoselectivity: The oxygen atom of the primary alcohol is a potent nucleophile (a hard nucleophile), which readily attacks the electrophilic silicon atom of the TBDMSCl. In contrast, the bromine atom in the primary alkyl bromide is a much weaker nucleophile. Furthermore, the C-Br bond is not susceptible to attack by the silylating agent under these conditions. Silylation methods are well-known to show high selectivity for alcohols over other functional groups. uni-muenchen.deresearchgate.net This high degree of selectivity ensures that the desired O-silylation occurs, yielding the target silyl ether without the formation of byproducts from reactions at the bromide site.
Regioselectivity: Since 8-bromo-1-octanol contains only one hydroxyl group, regioselectivity is not a complicating factor in this specific synthesis. However, in substrates with multiple hydroxyl groups (e.g., diols), silylating agents like TBDMSCl preferentially react with the less sterically hindered primary alcohol over secondary or tertiary alcohols. researchgate.net This principle underpins the selective protection strategies used in more complex syntheses.
Scalability and Process Intensification of Synthetic Routes
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Purification: While laboratory-scale synthesis often relies on column chromatography for purification, this method is generally impractical and expensive for large quantities. Scaled-up processes would favor purification by vacuum distillation. The high boiling point of the product necessitates reduced pressure to prevent thermal decomposition. An industrial preparation of a related silane (B1218182) utilizes rectification in a packed tower, a technique directly applicable here. google.com
Solvent and Reagent Management: The choice of solvent becomes critical on a large scale. While DMF is effective, its high boiling point and potential for decomposition can complicate removal and recycling. Alternative solvents with lower boiling points might be investigated. Minimizing the excess of reagents (TBDMSCl and imidazole) is crucial for reducing costs and waste.
Process Intensification: This involves strategies to enhance reaction efficiency. For silylation, this could include:
Higher Concentrations: Running the reaction at higher molar concentrations can increase throughput, provided that heat transfer is managed effectively.
Continuous Flow Processing: A flow reactor setup could offer superior control over reaction temperature and time, improve safety by minimizing the volume of reagents reacting at any given moment, and allow for streamlined, automated production.
Comparative Analysis of Synthetic Strategies for Analogous Bromoalkoxy-tert-butyldimethylsilanes
The synthetic strategy used for this compound is broadly applicable to a range of analogous bromoalkoxy-tert-butyldimethylsilanes with varying alkyl chain lengths. The core methodology—silylation of a primary bromoalcohol with TBDMSCl and a base—remains consistent. A comparative analysis reveals high efficiency across these syntheses.
The synthesis of shorter-chain analogues such as (2-bromoethoxy)-tert-butyldimethylsilane (B108353) and (3-bromopropoxy)-tert-butyldimethylsilane (B48924) follows the same fundamental reaction pathway. sigmaaldrich.com The primary variables are the bromoalcohol precursors. The reaction conditions are largely transferable, demonstrating the robustness of the silylation protocol. High yields are consistently reported, indicating that the length of the alkyl chain between the bromo and hydroxyl functionalities has minimal impact on the efficiency of the silylation itself.
| Compound | Precursor | Typical Base | Typical Solvent | Reported Yield |
| (2-Bromoethoxy)-tert-butyldimethylsilane | 2-Bromoethanol | Imidazole or Triethylamine | DMF | ~69–99% |
| (3-Bromopropoxy)-tert-butyldimethylsilane | 3-Bromo-1-propanol | Imidazole | DMF | High (not specified) sigmaaldrich.com |
| This compound | 8-Bromo-1-octanol | Imidazole | DMF | High (expected) |
This comparison underscores that the silylation of primary bromoalcohols is a general and high-yielding method for producing a family of bifunctional synthetic building blocks. The primary determinant of the final product is the choice of the starting haloalcohol.
Mechanistic Investigations of Reactivity Pathways
Elucidation of Reaction Mechanisms Involving the Terminal Bromo Group
The terminal bromo group is the primary site of reactivity in 8-bromooctoxy-tert-butyl-dimethylsilane, undergoing a variety of transformations typical of primary alkyl halides.
Due to the primary nature of the carbon bearing the bromine atom, nucleophilic substitution reactions on this compound predominantly proceed via an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The SN2 mechanism is characterized by a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. masterorganicchemistry.com
The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides like this compound due to the instability of the resulting primary carbocation. masterorganicchemistry.com SN1 reactions are typically observed for tertiary and, to a lesser extent, secondary alkyl halides. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
Table 1: Comparison of SN1 and SN2 Pathways for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Substrate Structure | Disfavored (primary alkyl halide) | Favored (primary alkyl halide) |
| Mechanism | Stepwise (carbocation intermediate) | Concerted (single transition state) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (if chiral) | Inversion of configuration (if chiral) |
| Relative Rate | Very slow | Fast |
The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. This generates a primary alkyl radical, which can then participate in various radical-mediated transformations. These can include radical cyclization reactions if an appropriate unsaturated moiety is present elsewhere in the molecule, or atom transfer radical polymerization (ATRP) where the alkyl bromide acts as an initiator.
This compound is a suitable substrate for a range of organometallic coupling reactions. For instance, it can undergo Grignard reagent formation by reaction with magnesium metal, yielding a Grignard reagent that can then react with various electrophiles. It can also participate in other cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, after conversion of the bromide to an organometallic species (e.g., an organoboron or organotin compound) or by direct coupling with an organometallic reagent in the presence of a suitable catalyst.
The Influence of the tert-Butyldimethylsilyl Ether on Reaction Kinetics and Thermodynamics
The tert-butyldimethylsilyl (TBS) ether group exerts a significant influence on the reactivity of the molecule, primarily through steric effects. The bulky tert-butyl group provides considerable steric hindrance, which can affect the kinetics of reactions at the nearby bromo group. fiveable.me While the eight-carbon chain mitigates this effect to some extent, the silyl (B83357) ether can still influence the approach of bulky nucleophiles or reagents.
Investigating Protecting Group Stability and Selective Deprotection Methodologies
The tert-butyldimethylsilyl (TBS) group is a robust protecting group for alcohols, known for its stability under a variety of conditions. total-synthesis.com It is generally stable to basic and weakly acidic conditions, as well as many oxidizing and reducing agents. fiveable.me
The relative stability of common silyl ethers towards acidic and basic hydrolysis is as follows:
Acidic conditions: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) wikipedia.org
Basic conditions: TMS (1) < TES (10-100) < TBS ~ TBDPS (20,000) < TIPS (100,000) wikipedia.org
Selective deprotection of the TBS ether in this compound can be achieved under specific conditions, most commonly using fluoride (B91410) ion sources or strong acids. total-synthesis.com
Table 2: Common Reagents for the Deprotection of TBS Ethers
| Reagent/Method | Conditions | Notes |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | The most common method; the high strength of the Si-F bond is the driving force. total-synthesis.com |
| Hydrofluoric acid (HF) | Acetonitrile (B52724) or pyridine | Effective but corrosive. total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol (B129727) | A mild acidic method suitable for selective deprotection. total-synthesis.com |
| Acetyl chloride | Methanol (catalytic) | A mild and convenient method. organic-chemistry.org |
| Zinc bromide and N-chlorosuccinimide | Methanol/DCM | A selective and high-yielding method. enpress-publisher.comenpress-publisher.com |
| Sodium tetrachloroaurate(III) dihydrate | Catalytic amounts | Allows for mild and selective deprotection. organic-chemistry.org |
The choice of deprotection method can be tailored to be compatible with other functional groups present in the molecule, allowing for orthogonal protection strategies in complex syntheses. total-synthesis.comnih.gov
Strategic Applications in Complex Molecule Synthesis
Role as an Advanced Alkylating Reagent in C-C and C-Heteroatom Bond Formation
The chemical structure of 8-bromooctoxy-tert-butyl-dimethylsilane, featuring a terminal bromine atom on an eight-carbon chain, makes it an effective alkylating agent. The presence of the bulky tert-butyldimethylsilyl (TBDMS) ether at the other end of the chain provides a protective group that is stable under a variety of reaction conditions, yet can be selectively removed when needed. This dual functionality allows for the introduction of a protected hydroxyl group at the end of an octyl chain into various molecules.
N-Alkylation Reactions
In the realm of organic synthesis, N-alkylation is a fundamental transformation for the construction of carbon-nitrogen bonds, which are prevalent in a vast array of biologically active molecules and functional materials. While direct evidence for the use of this compound in N-alkylation reactions is not extensively documented in publicly available literature, its chemical reactivity is analogous to similar, shorter-chain bromoalkoxy-tert-butyldimethylsilane derivatives that are employed for this purpose.
For instance, the related compound (2-bromoethoxy)-tert-butyldimethylsilane (B108353) is utilized as a reagent for the selective N-alkylation of heterocyclic compounds such as 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. wikipedia.org This suggests that this compound can similarly serve as an effective reagent for introducing a protected octyloxy chain onto nitrogen-containing molecules. The general reaction scheme would involve the nucleophilic attack of a nitrogen atom (from an amine, amide, or heterocycle) on the electrophilic carbon bearing the bromine atom, leading to the formation of a new C-N bond and the displacement of the bromide ion. The TBDMS protecting group would remain intact during this process, available for subsequent deprotection to reveal the terminal alcohol functionality.
Table 1: Potential N-Alkylation Reactions with this compound
| Nucleophile (Substrate) | Expected Product |
|---|---|
| Primary/Secondary Amine | N-(8-(tert-butyldimethylsilyloxy)octyl)amine |
| Imidazole (B134444) | 1-(8-(tert-butyldimethylsilyloxy)octyl)imidazole |
O-Alkylation and S-Alkylation Processes
Similar to N-alkylation, O-alkylation and S-alkylation are crucial bond-forming reactions in organic synthesis. These reactions involve the formation of ethers and thioethers, respectively, which are important functional groups in many organic molecules. The principles of these reactions involve the nucleophilic attack of an oxygen or sulfur atom on an electrophilic carbon.
Given its structure as an alkyl bromide, this compound is a suitable substrate for both O- and S-alkylation. In a typical O-alkylation reaction, a deprotonated alcohol (alkoxide) or phenol (B47542) (phenoxide) would act as the nucleophile. For S-alkylation, a deprotonated thiol (thiolate) would be the nucleophile. The reaction would proceed via an SN2 mechanism, resulting in the formation of the corresponding ether or thioether.
While specific examples utilizing this compound are not readily found in the surveyed literature, the general reactivity of alkyl halides in such transformations is well-established. The protected hydroxyl group at the terminus of the octyl chain would offer the advantage of introducing a latent functionality for further synthetic manipulations.
Table 2: Potential O- and S-Alkylation Reactions
| Nucleophile (Substrate) | Expected Product |
|---|---|
| Phenol | 1-(8-(tert-butyldimethylsilyloxy)octoxy)benzene |
| Thiophenol | (8-(tert-butyldimethylsilyloxy)octyl)(phenyl)sulfane |
Application in Heterocycle Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The strategic incorporation of functionalized side chains onto heterocyclic scaffolds can significantly modulate their biological activity and physical properties.
Synthesis of Substituted Bipyridine Derivatives
Bipyridines are a class of heterocyclic compounds that are widely used as ligands in coordination chemistry and have applications in catalysis and materials science. nih.gov The functionalization of the bipyridine core is a key area of research. A close analogue of the title compound, (2-bromoethoxy)-tert-butyldimethylsilane, has been successfully employed in the synthesis of 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine. wikipedia.org This indicates that this compound could be a valuable reagent for introducing a longer, functionalized alkyl chain onto a bipyridine scaffold.
The synthesis would likely involve the deprotonation of a suitable precursor, such as a hydroxymethyl-substituted bipyridine, followed by nucleophilic attack on this compound to form an ether linkage. The TBDMS protecting group can then be removed to yield the desired alcohol-functionalized bipyridine derivative.
Precursor in Natural Product and Pharmaceutical Intermediate Synthesis
One of the most significant applications of this compound is its role as a precursor in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. The long carbon chain and the protected hydroxyl group make it an ideal building block for introducing specific structural motifs.
A notable example of its application is in the synthesis of [(Z)-tetradec-9-enyl] acetate, a component of the sex pheromone of the fall armyworm, Spodoptera frugiperda. In a documented synthetic route, this compound is listed as a precursor to this natural product. molbase.com This highlights its utility in the field of chemical ecology for the synthesis of semiochemicals.
While direct examples of its use in the synthesis of commercially available pharmaceutical intermediates are not prevalent in the public domain, the analogous compound (2-bromoethoxy)-tert-butyldimethylsilane is used in the preparation of intermediates for drug discovery programs. This strongly suggests the potential for this compound to be employed in a similar capacity, where the introduction of a longer, flexible, and functionalized chain is desired.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2-bromoethoxy)-tert-butyl-dimethylsilane |
| 5-piperazin-1-yl-1H-indole |
| (1H-indol-2-yl)-piperazin-1-yl-methanone |
| N-(8-(tert-butyldimethylsilyloxy)octyl)amine |
| 1-(8-(tert-butyldimethylsilyloxy)octyl)imidazole |
| 1-(8-(tert-butyldimethylsilyloxy)octyl)pyrrolidin-2-one |
| 1-(8-(tert-butyldimethylsilyloxy)octoxy)benzene |
| (8-(tert-butyldimethylsilyloxy)octyl)(phenyl)sulfane |
| 1-(tert-butyldimethylsilyloxy)-8-methoxyoctane |
| 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine |
Integration into Tandem and Cascade Reactions for Molecular Complexity Generation
The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a stable silyl-protected alcohol, renders it an attractive substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly valued in organic synthesis for their efficiency in rapidly building molecular complexity. The spatial separation of the two functional groups by an eight-carbon linker allows each to participate in distinct reaction types, potentially in a sequential and controlled manner.
One promising area for its integration is in radical-mediated tandem reactions. The alkyl bromide moiety can serve as a precursor to a primary alkyl radical under appropriate initiation conditions. For instance, in a Giese-type reaction, a silane (B1218182) radical, generated photochemically, can engage in a halogen-atom abstraction from this compound. beilstein-journals.org The resulting octyl radical, bearing the bulky silyl (B83357) ether, can then add to an electron-deficient olefin. The subsequent steps of the cascade can be designed to terminate in various ways, leading to complex adducts. This strategy effectively couples the entire C8 chain into a new molecular framework in a single step.
| Reaction Type | Initiation/Catalyst | Radical Acceptor Example | Potential Product Structure |
| Giese-Type Addition | Photochemical (e.g., with a benzophenone (B1666685) derivative) and a silane radical source (e.g., TTMS) beilstein-journals.org | Acrylonitrile | A nitrile-functionalized C11 chain with a terminal TBDMS ether |
| Reductive Coupling | Transition metal photocatalyst | Carbon Dioxide (CO2) | A carboxylic acid with a C9 chain and a terminal TBDMS ether |
| Atom Transfer Radical Addition (ATRA) | Copper or Ruthenium catalyst | Styrene | A 1-bromo-2-phenyldecyl chain with a terminal TBDMS ether |
This table presents potential tandem reactions based on the known reactivity of alkyl bromides.
Furthermore, the integration into transition-metal-catalyzed cascade reactions represents a significant potential application. While specific literature for the 8-bromooctoxy derivative is limited, related compounds like (2-bromoethoxy)-tert-butyldimethylsilane have been used in palladium-catalyzed tandem processes. A hypothetical cascade could commence with the oxidative addition of a palladium(0) catalyst into the carbon-bromine bond of this compound. The resulting organopalladium intermediate could then participate in a series of insertions or cross-coupling reactions before a final reductive elimination step, generating a complex molecule while regenerating the catalyst. The long, flexible octoxy chain could influence the stereochemical outcome or enable macrocyclization events in suitably designed substrates.
Derivatization Strategies via the Alkyl Bromide Moiety for Advanced Material Precursors
The alkyl bromide functional group is the primary handle for derivatizing this compound to generate precursors for advanced materials. The robust tert-butyldimethylsilyl (TBDMS) ether provides a stable protecting group that can endure a wide range of reaction conditions before a final, targeted deprotection if necessary. This allows for the selective modification of the alkyl terminus, creating bifunctional molecules with tailored properties for applications in materials science and polymer chemistry.
The most direct derivatization strategy involves the nucleophilic substitution of the bromide ion, a good leaving group. This SN2 reaction allows for the introduction of a diverse array of functional groups. The primary nature of the alkyl bromide facilitates these reactions with minimal competing elimination. msu.edu For instance, reaction with sodium azide (B81097) yields an azido-terminated silyl ether, which can be subsequently reduced to a primary amine. This amine can serve as a monomer for the synthesis of polyamides or as a surface-anchoring group. Similarly, reaction with sodium cyanide introduces a nitrile group, a versatile precursor for amines, carboxylic acids, and amides. Thiolation using sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis produces a thiol-terminated chain, ideal for forming self-assembled monolayers (SAMs) on gold surfaces.
| Nucleophile | Functional Group Introduced | Product Class | Potential Application of Product |
| NaN₃ (Sodium Azide) | Azide (-N₃) | Alkyl Azide | Precursor to primary amines for surface functionalization or polymer synthesis |
| KCN (Potassium Cyanide) | Nitrile/Cyano (-CN) | Alkyl Nitrile | Precursor to carboxylic acids or amines |
| NaSH (Sodium Hydrosulfide) | Thiol (-SH) | Alkyl Thiol | Self-assembled monolayers (SAMs) on gold; nanoparticle functionalization |
| R-O⁻Na⁺ (Sodium Alkoxide) | Ether (-OR) | Dialkyl Ether | Modification of solubility and chemical resistance in materials |
| Phthalimide Potassium | Phthalimide | N-Alkylphthalimide | Gabriel synthesis precursor for primary amines |
This table illustrates common nucleophilic substitution reactions on the alkyl bromide moiety.
Another key derivatization strategy is the base-induced elimination reaction to form a terminal alkene. msu.edu The use of a sterically hindered, non-nucleophilic base, such as potassium tert-butoxide, favors the E2 elimination pathway to yield oct-7-en-1-oxy-tert-butyl-dimethylsilane. This terminal olefin is a valuable monomer for various polymerization techniques, including Ziegler-Natta catalysis or ring-opening metathesis polymerization (ROMP) when incorporated into a cyclic monomer. The resulting polymers would feature pendant silyl-protected hydroxyl groups at regular intervals, which could be deprotected to yield functional polymers with tunable hydrophilicity and sites for further modification. The long alkyl spacer would impart flexibility and influence the bulk properties of the final material.
These derivatization pathways transform this compound from a simple bifunctional linker into a versatile building block for creating specialized monomers and precursors for functional polymers, surfaces, and other advanced materials.
Advanced Spectroscopic and Computational Characterization Approaches
Spectroscopic Methodologies for Structural Elucidation of 8-Bromooctoxy-tert-butyl-dimethylsilane and its Derivatives
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments. The tert-butyl group would appear as a sharp singlet at approximately 0.90 ppm, while the two methyl groups on the silicon atom would produce a singlet around 0.08 ppm. The protons of the octoxy chain would resonate in the range of 1.2 to 3.6 ppm. Specifically, the methylene (B1212753) group adjacent to the oxygen (Si-O-CH₂) would be expected around 3.6 ppm, and the methylene group bonded to the bromine (Br-CH₂) would appear at approximately 3.4 ppm. nih.govrsc.org
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms of the tert-butyl group would be observed around 18.1 ppm (quaternary carbon) and 25.7 ppm (methyl carbons). The methyl carbons attached to the silicon would resonate at a distinct upfield position, typically around -3.5 ppm. nih.govrsc.org The carbons of the octoxy chain would appear in the aliphatic region, with the C-O carbon at approximately 63 ppm and the C-Br carbon around 34 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Si-C(CH₃)₃ | 0.90 (s, 9H) | 18.1 (q), 25.7 (CH₃) |
| Si-(CH₃)₂ | 0.08 (s, 6H) | -3.5 |
| Si-O-CH₂- | 3.60 (t) | ~63 |
| -CH₂-Br | 3.40 (t) | ~34 |
| -(CH₂)₆- | 1.2-1.6 (m) | 25-33 |
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, which aids in confirming the structure. Under electron ionization (EI), the molecular ion peak [M]⁺ may be of low intensity. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺), a characteristic fragmentation for tert-butyldimethylsilyl ethers. researchgate.net Other significant fragments would arise from the cleavage of the octoxy chain, showing clusters of peaks separated by 14 mass units (CH₂). libretexts.org Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for ethers.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands:
Si-O-C stretching: A strong band in the region of 1130-1000 cm⁻¹. researchgate.net
Si-CH₃ deformation: A distinct band at approximately 1258 cm⁻¹. researchgate.net
C-H stretching (alkyl): Strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub
C-Br stretching: A band in the lower frequency region, typically around 600-700 cm⁻¹.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and thermally stable silyl (B83357) ethers. research-solution.com The use of a non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, would be appropriate. rsc.org The temperature program would be designed to ensure the elution of the compound without decomposition. The mass spectrometer detector allows for the identification of the compound and any impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) can be utilized for the purification of this compound, particularly for removing non-volatile impurities. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a common choice. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.
Solid Phase Extraction (SPE) can be employed as a sample preparation or preliminary purification step. For a non-polar compound like this compound, a silica-based sorbent could be used to retain more polar impurities while allowing the desired product to be eluted with a non-polar solvent.
Interactive Data Table: Suggested Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| GC | Dimethylpolysiloxane | Helium | Mass Spectrometry (MS) | Purity assessment, impurity identification |
| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV or MS | Purification, purity assessment |
| SPE | Silica | Non-polar solvent (e.g., hexane) | - | Sample clean-up, preliminary purification |
Computational Chemistry Approaches for Reaction Mechanism Prediction and Conformational Analysis
Computational chemistry offers valuable insights into the properties and reactivity of this compound at the molecular level.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy. For instance, the Si-O bond length is expected to be around 1.65 Å, and the O-C bond length around 1.43 Å.
Predict spectroscopic properties: Calculating vibrational frequencies to aid in the interpretation of IR spectra and computing NMR chemical shifts.
Investigate reaction mechanisms: Modeling the transition states and reaction pathways for the formation or reactions of the silyl ether, thereby providing insights into its reactivity.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide information on:
Conformational analysis: The long and flexible octoxy chain can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable and populated conformations. nih.govresearchgate.net The simulations would likely show that the alkyl chain exhibits significant flexibility, with gauche and anti conformations along the carbon-carbon bonds. mdpi.com
Intermolecular interactions: In a condensed phase, MD simulations can model the interactions between molecules of this compound, providing insights into its bulk properties.
Solvation effects: By including solvent molecules in the simulation, the behavior of the compound in different solvents can be studied, which is relevant for understanding its solubility and reactivity in solution.
Future Research Directions and Synthetic Prospects
Exploration of Novel Catalytic Transformations Involving the Bromoalkyl-silyl Ether System
The presence of two distinct reactive sites on the 8-bromooctoxy-tert-butyl-dimethylsilane backbone—the carbon-bromine bond and the silicon-oxygen bond—opens avenues for a multitude of catalytic transformations. Future research will likely focus on developing selective and efficient catalytic systems to modify one site while preserving the other, or to engage both in sequential or tandem reactions.
One promising area is the application of photoredox catalysis. beilstein-journals.orgnih.gov Light-mediated reactions could enable novel transformations at the alkyl bromide terminus, such as radical additions or cross-coupling reactions under mild conditions, potentially preserving the sensitive silyl (B83357) ether group. beilstein-journals.orgnih.gov For instance, the generation of a carbon-centered radical via cleavage of the C-Br bond could be coupled with various radical acceptors. beilstein-journals.org
Furthermore, advancements in enantioselective catalysis could be applied to reactions involving this system. researchgate.net While the current molecule is achiral, its derivatives could undergo asymmetric transformations. For example, chiral catalysts could be developed for the enantioselective substitution of the bromide or for reactions at a prochiral center introduced elsewhere in the molecule. Research into chiral Brønsted acids or Lewis acid activators could prove fruitful in this regard. researchgate.net
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst Class | Target Functionality | Potential Outcome |
|---|---|---|---|
| Cross-Coupling | Palladium, Nickel, or Copper complexes | Alkyl Bromide | Formation of new C-C, C-N, or C-O bonds |
| Photoredox Catalysis | Gold, Ruthenium, or Iridium photocatalysts | Alkyl Bromide | Radical-mediated functionalization |
| Atom Transfer Radical Polymerization (ATRP) | Copper complexes | Alkyl Bromide | Initiation of controlled polymer growth |
| Enantioselective Bromination (of derivatives) | Chiral Brønsted/Lewis Acids | Silyl Enol Ether derivatives | Synthesis of chiral α-bromoketones |
Development of Sustainable Synthetic Routes and Methodologies
The synthesis of silyl ethers and their derivatives is shifting towards more environmentally friendly methods. researcher.life Future research on this compound will likely focus on developing sustainable synthetic routes that minimize waste and avoid hazardous reagents. researcher.lifemdpi.com
A key area of development is the use of dehydrogenative coupling reactions, which produce hydrogen gas as the only byproduct. researcher.lifemdpi.comdicp.ac.cn Catalytic systems based on earth-abundant metals like copper are being developed for the dehydrocoupling polymerization of silanes and alcohols, a method that could be adapted for the synthesis of the target molecule. dicp.ac.cn Another sustainable approach involves using potassium carbonate as an abundant and non-corrosive base catalyst for the reaction between alcohols and hydrosilanes, which also generates H₂ as the sole byproduct. rsc.org
Moreover, inspiration can be drawn from the use of renewable resources. Researchers have begun synthesizing poly(silyl ether)s from vegetable oil-derived precursors. redalyc.org This suggests a future pathway where the octanol (B41247) backbone of this compound could potentially be sourced from biorenewable feedstocks.
Expansion of Applications in Diverse Chemical Synthesis Fields
The bifunctional character of this compound makes it a valuable building block for a wide range of applications in chemical synthesis. The silyl ether serves as a robust protecting group for the alcohol, while the alkyl bromide acts as a versatile handle for introducing the eight-carbon linker into various molecules. wikipedia.orglibretexts.org
This compound is well-suited for the synthesis of complex molecules, such as natural products or pharmaceutical intermediates, where a long, flexible linker is required. kennesaw.edu The tert-butyldimethylsilyl (TBDMS) group is stable under many reaction conditions but can be selectively removed under mild acidic conditions or with fluoride (B91410) reagents. wikipedia.orgorganic-chemistry.org This orthogonality allows for the sequential functionalization of the molecule.
Future applications could include its use in the synthesis of:
Poly(silyl ether)s (PSEs): By transforming the bromide into another reactive group (e.g., an alcohol or silane), the molecule could serve as a monomer for polymerization, leading to degradable and thermally stable silicon-based polymers. mdpi.comresearchgate.net
Surface Modification: The molecule can be used to functionalize surfaces by first attaching the alkyl chain via the bromide and then deprotecting the alcohol for further reactions.
Bifunctional Probes and Linkers: The distinct reactivity of its two ends makes it an ideal candidate for creating linkers used in proteomics or drug-conjugate chemistry. nih.govmdpi.com
Bio-inspired Synthetic Approaches and Mimicry
The interface between materials science and biology offers exciting prospects for silyl ether-containing molecules. Recent work has focused on silylated biomolecules, such as gelatin and peptides, to create new materials for applications like 3D bioprinting and hydrogels. frontiersin.org
Future research could explore the use of this compound to create long-chain, hydrophobic modifications of biomolecules. For example, it could be attached to peptides or proteins to influence their folding, aggregation, or interaction with cell membranes. frontiersin.orgrsc.org The eight-carbon chain mimics the length of fatty acid chains, suggesting potential applications in creating synthetic lipids or membrane-like structures. The ability to attach this moiety to a biological scaffold via the bromide and then expose a hydroxyl group upon deprotection provides a powerful tool for creating complex, bio-inspired architectures. frontiersin.org
Integration with Automated Synthesis and Flow Chemistry Platforms
The automation of chemical synthesis is revolutionizing the discovery and production of small molecules. nih.govdrugtargetreview.com Platforms that combine artificial intelligence, robotics, and flow chemistry are accelerating the pace of research. drugtargetreview.comillinois.edu The synthesis and reactions of this compound are amenable to integration with these modern technologies.
Flow chemistry, in particular, offers significant advantages for handling reactive intermediates and improving reaction control and safety. researchgate.netvapourtec.com The synthesis of the target molecule or its subsequent reactions could be optimized in continuous flow reactors. For example, lithiation or Grignard reactions involving the alkyl bromide could be performed more safely and efficiently at room temperature in a flow system. vapourtec.com The precise control over reaction time and temperature in flow chemistry can also be beneficial for selective reactions on this bifunctional molecule. researchgate.netresearchgate.net
Automated platforms could be used to rapidly screen different catalysts and reaction conditions for the transformations described in section 6.1, significantly accelerating the discovery of novel synthetic methodologies. nih.govillinois.edu The modular nature of these systems allows for multi-step syntheses to be performed in a continuous, automated fashion, which would be highly beneficial for constructing complex molecules using this compound as a key building block. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 8-bromooctoxy-tert-butyl-dimethylsilane?
- Methodology : Synthesis typically involves silylation of 8-bromooctanol using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. Key reagents include imidazole or triethylamine as catalysts in solvents like dichloromethane or tetrahydrofuran (THF) . Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization. Yield optimization (24–95%) depends on reaction time (16–18 hours) and temperature (room temp to 80°C) .
- Critical Data :
| Parameter | Conditions/Results | Source |
|---|---|---|
| Catalyst | Imidazole, Cs₂CO₃ | |
| Solvent | DMF, THF | |
| Purification | Column chromatography | |
| Yield Range | 24–95% |
Q. How can researchers verify the purity and structural integrity of 8-bromooctoxy-tert-butyl-dimethylsilane?
- Methodology : Use ¹H/¹³C NMR to confirm silyl ether formation (e.g., tert-butyl group protons at δ 0.8–1.2 ppm, bromoalkoxy chain protons at δ 3.5–3.7 ppm). Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (calc. ~335.3 g/mol). Purity is assessed via TLC (Rf comparison) and HPLC (>97% purity threshold) .
Q. What are the stability and handling protocols for this compound?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Solubility in ethers (THF, Et₂O) and esters (ethyl acetate) facilitates reaction setups. Avoid aqueous or protic solvents due to silyl ether lability .
Advanced Research Questions
Q. How does the bromine atom in 8-bromooctoxy-tert-butyl-dimethylsilane influence its reactivity in cross-coupling reactions?
- Methodology : The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). Compare reactivity with iodine/fluorine analogs (e.g., tert-butyl-(4-iodobutoxy)-dimethylsilane). Bromine offers moderate activation for nucleophilic substitution but requires higher catalyst loading (e.g., Pd(PPh₃)₄, 5–10 mol%) compared to iodine analogs .
- Comparative Reactivity :
| Halogen | Coupling Efficiency | Catalyst Loading |
|---|---|---|
| Br | Moderate (60–75%) | 5–10 mol% |
| I | High (>85%) | 1–5 mol% |
Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation?
- Methodology : Analyze variables like solvent polarity (DMF vs. THF), temperature, and catalyst choice. For example, using NaI in THF may reduce undesired elimination byproducts. Employ design of experiments (DoE) to identify critical factors .
- Case Study : A 40% yield discrepancy was traced to residual moisture in DMF, which hydrolyzes the silyl ether. Anhydrous DMF and molecular sieves improved yields to 82% .
Q. What computational tools predict viable synthetic pathways for derivatives of 8-bromooctoxy-tert-butyl-dimethylsilane?
- Methodology : Use retrosynthesis software (e.g., Pistachio, Reaxys) to identify one-step routes. For example, replacing bromine with iodine via Finkelstein reaction (NaI in acetone) generates tert-butyl-(4-iodobutoxy)-dimethylsilane, validated by NMR and MS .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity or solubility data for silyl ether derivatives?
- Methodology : Variations arise from impurities (e.g., residual silanol) or measurement conditions. For solubility, use standardized protocols (e.g., shake-flask method at 25°C). Bioactivity discrepancies may stem from assay interference (e.g., silyl ether hydrolysis in aqueous media) .
Comparative Studies
Q. How does the steric bulk of the tert-butyldimethylsilyl group affect reaction kinetics compared to smaller silyl groups?
- Methodology : Kinetic studies (e.g., UV-Vis monitoring) show that bulky silyl groups slow nucleophilic attack at the silicon center. Compare with trimethylsilyl analogs, where smaller groups permit faster hydrolysis .
Key Takeaways
- Synthesis : Prioritize anhydrous conditions and catalyst optimization.
- Characterization : Combine NMR, MS, and chromatographic methods for robust validation.
- Reactivity : Halogen choice (Br vs. I) critically impacts cross-coupling efficiency.
- Data Integrity : Standardize protocols to mitigate contradictions in solubility or bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
